molecular formula C22H18BrIN2O2 B10905591 6-bromo-3-(3-ethoxyphenyl)-2-(4-iodophenyl)-2,3-dihydroquinazolin-4(1H)-one

6-bromo-3-(3-ethoxyphenyl)-2-(4-iodophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B10905591
M. Wt: 549.2 g/mol
InChI Key: ABIKKSQTBXMRKE-UHFFFAOYSA-N
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Description

6-bromo-3-(3-ethoxyphenyl)-2-(4-iodophenyl)-2,3-dihydroquinazolin-4(1H)-one: BIEQ , is a complex organic compound with a fused quinazolinone ring system. Let’s break down its structure:

  • The quinazolinone core consists of a bicyclic ring system containing a benzene ring fused to a pyrimidine ring.
  • The substituents on this core include:
    • A bromo group (Br) at position 6.
    • An ethoxy group (OCH₃) at position 3 of the phenyl ring.
    • An iodo group (I) at position 4 of the phenyl ring.

Preparation Methods

Synthetic Routes:

    Hantzsch Synthesis:

    Multicomponent Reactions (MCRs):

Industrial Production:

  • While BIEQ is not produced industrially on a large scale, its synthetic accessibility makes it amenable to laboratory-scale preparation.

Chemical Reactions Analysis

BIEQ undergoes several chemical reactions:

    Oxidation: The ethoxy group can be oxidized to the corresponding carbonyl group (e.g., using ), yielding a ketone.

    Reduction: Reduction of the quinazolinone ring can be achieved using (e.g., ), leading to the dihydroquinazolinone form.

    Substitution: The bromo and iodo substituents can participate in substitution reactions (e.g., , , or ).

    Major Products: Depending on the specific reaction conditions, BIEQ can yield various derivatives, including halogenated analogs and functionalized quinazolinones.

Scientific Research Applications

BIEQ has diverse applications:

    Medicinal Chemistry:

    Biological Studies:

Mechanism of Action

  • BIEQ’s mechanism of action depends on its specific derivatives:
    • As a kinase inhibitor, it interferes with cellular signaling pathways.
    • In anticancer activity, it may disrupt DNA replication or inhibit specific enzymes.
    • Further research is needed to elucidate precise targets and pathways.

Comparison with Similar Compounds

  • BIEQ’s uniqueness lies in its fused quinazolinone core and the combination of bromo and iodo substituents.
  • Similar compounds include other quinazolinones, such as quinazoline , quinazolin-4(3H)-one , and 2-phenylquinazoline .

Properties

Molecular Formula

C22H18BrIN2O2

Molecular Weight

549.2 g/mol

IUPAC Name

6-bromo-3-(3-ethoxyphenyl)-2-(4-iodophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C22H18BrIN2O2/c1-2-28-18-5-3-4-17(13-18)26-21(14-6-9-16(24)10-7-14)25-20-11-8-15(23)12-19(20)22(26)27/h3-13,21,25H,2H2,1H3

InChI Key

ABIKKSQTBXMRKE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(NC3=C(C2=O)C=C(C=C3)Br)C4=CC=C(C=C4)I

Origin of Product

United States

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